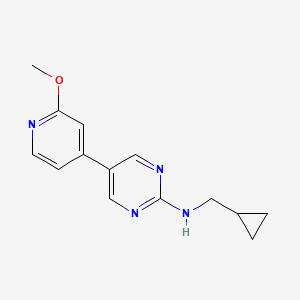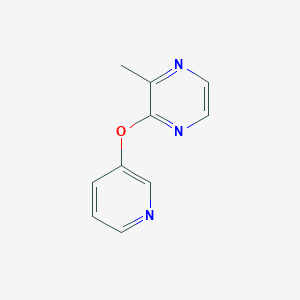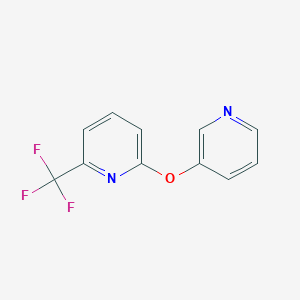![molecular formula C12H9F3N2O B6441984 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2640878-06-2](/img/structure/B6441984.png)
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine, also known as 2-MTP, is an organic compound that has been used in a variety of scientific research applications. It is a member of the pyridine family, and its structure consists of a 2-methylpyridin-3-yloxy group bonded to a 4-trifluoromethylpyridine ring. 2-MTP is a colorless liquid that has a strong odor and is highly flammable. It has been used in the synthesis of a variety of compounds and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Flow Synthesis of 2-Methylpyridines The compound is used in the flow synthesis of 2-methylpyridines. This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
3. Generation of 2-Methylpyridine The generation of 2-methylpyridine has been shown to be a byproduct of the oxidation of DMSO/EtOH by H2O2 mediated by [Fe II (O2CCF3)2 (py)4] in pyridine(py)/trifluoroacetic acid (TFA) under argon, via the formation of pyridine-trapped alkyl radicals .
4. Formal Anti-Markovnikov Alkene Hydromethylation Paired with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
5. Protodeboronation in Formal Total Synthesis The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
6. α-Methylation of Substituted Pyridines As part of a medicinal chemistry project, this compound was used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines .
Wirkmechanismus
Target of Action
It’s known that pyridine derivatives have been used in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Result of Action
It’s known that pyridine derivatives have potential biological activities .
Action Environment
It’s known that the stability of organoboron compounds, which are often used in the synthesis of pyridine derivatives, can be affected by air and moisture .
Eigenschaften
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8-10(3-2-5-16-8)18-11-7-9(4-6-17-11)12(13,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPZQBJHHIYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441901.png)
![3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441909.png)
![2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441922.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441930.png)
![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)
![6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine](/img/structure/B6441935.png)
![4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6441938.png)


![2-[(2-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441951.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441959.png)
![2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6441966.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441997.png)
